molecular formula C19H19N3O B12895262 N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylpropanamide CAS No. 645418-15-1

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylpropanamide

Cat. No.: B12895262
CAS No.: 645418-15-1
M. Wt: 305.4 g/mol
InChI Key: ZHBNGEFFVRWRAR-UHFFFAOYSA-N
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Description

N-(3-Methyl-5-phenyl-1H-pyrazol-4-yl)-3-phenylpropanamide is a chemical compound with the molecular formula C19H19N3O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-5-phenyl-1H-pyrazol-4-yl)-3-phenylpropanamide typically involves the reaction of 3-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid with phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. After completion, the product is purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methyl-5-phenyl-1H-pyrazol-4-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(3-Methyl-5-phenyl-1H-pyrazol-4-yl)-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of N-(3-Methyl-5-phenyl-1H-pyrazol-4-yl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methyl-1H-pyrazol-4-yl)-3-phenylpropanamide
  • N-(3-Methyl-5-phenyl-1H-pyrazol-4-yl)-2-phenylacetamide

Uniqueness

N-(3-Methyl-5-phenyl-1H-pyrazol-4-yl)-3-phenylpropanamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

645418-15-1

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylpropanamide

InChI

InChI=1S/C19H19N3O/c1-14-18(19(22-21-14)16-10-6-3-7-11-16)20-17(23)13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,20,23)(H,21,22)

InChI Key

ZHBNGEFFVRWRAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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